Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid

Description

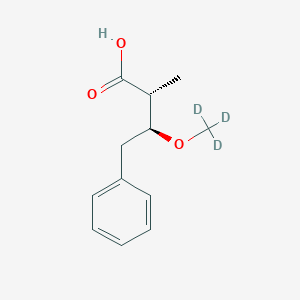

Erythro-2-methyl-3-(methoxy-d3)-4-phenylbutyric acid (referred to as MMPB-d3 in literature) is a deuterated organic compound primarily utilized as an internal standard in analytical chemistry for quantifying microcystins, a class of cyanotoxins. Its structure features a phenyl group at the C4 position, a methyl group at C2, and a deuterated methoxy group (-OCD₃) at C2. The erythro configuration denotes the stereochemistry of the methyl and methoxy substituents, which are on opposite sides of the carbon chain .

MMPB-d3 is critical in gas chromatography/chemical ionization mass spectrometry (GC/CI-MS) due to its isotopic signature (deuterium substitution), enabling precise detection and quantification of microcystins via the Adda moiety. This compound’s stability and distinct mass spectral properties (e.g., m/z 226 for MMPB-d3 vs. m/z 223 for non-deuterated MMPB) minimize interference and enhance analytical accuracy .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

211.27 g/mol |

IUPAC Name |

(2R,3S)-2-methyl-4-phenyl-3-(trideuteriomethoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m1/s1/i2D3 |

InChI Key |

BWVGRRPSIBTFCM-PWIISQHSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H](CC1=CC=CC=C1)[C@@H](C)C(=O)O |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of erythro-2-methyl-3-(Methoxy-d3)-4-phenylbutyric acid typically involves:

- Construction of the 4-phenylbutyric acid skeleton.

- Introduction of the methyl group at C-2.

- Incorporation of the methoxy-d3 group at C-3, often via methylation using deuterated methylating agents (e.g., CD3I or CD3OTf).

- Control of stereochemistry to obtain the erythro isomer.

Key Synthetic Routes

Friedel-Crafts Acylation and Subsequent Functionalization

- Step 1: Reaction of benzene with butyrolactone under Lewis acid catalysis (e.g., aluminum chloride, zinc chloride) to form 4-phenylbutyric acid derivatives.

- Step 2: Introduction of the methyl group at C-2 via alkylation or asymmetric synthesis methods.

- Step 3: Methoxylation at C-3 using deuterated methylating agents to install the methoxy-d3 group, ensuring isotopic labeling.

- This method is supported by patent literature (EP1404638B1, US6372938B1) describing novel synthetic approaches to 4-phenylbutyric acid derivatives with erythro stereochemistry and deuterium labeling.

Arndt-Eistert Homologation and Oxidation

- Starting from simpler phenylacetic acid derivatives, chain elongation via Arndt-Eistert reaction can be used to prepare the butyric acid backbone.

- Subsequent oxidation steps (e.g., Lemieux oxidation) can yield the 2-methyl-3-methoxy-4-phenylbutyric acid framework.

- Deuterium incorporation is achieved by using deuterated reagents during methylation or oxidation steps.

- This method is also referenced in older synthetic protocols and is adaptable for isotopic labeling.

Lemieux Oxidation for Marker Compound Preparation

- Lemieux oxidation of microcystin-LR produces 2-methyl-3-methoxy-4-phenylbutyric acid as a unique marker.

- For the deuterated analog, oxidation of suitably labeled precursors (with methoxy-d3) yields erythro-2-methyl-3-(Methoxy-d3)-4-phenylbutyric acid.

- This method is primarily analytical but provides a synthetic route to the compound for research purposes.

Optimization and Analytical Data

Extraction and Purification

- Extraction of the compound from reaction mixtures or biological matrices often uses acidic methanol or EDTA-sodium pyrophosphate buffer systems at pH ~3 to maximize recovery.

- Ultrasonication is the preferred extraction method, yielding >90% recovery, compared to stirring or shaking methods.

- Purification typically involves chromatographic techniques such as HPLC or GC-MS after derivatization.

Analytical Characterization

Detailed Research Outcomes

- Extraction Efficiency: Optimization studies show that acidic extraction solvents containing EDTA and sodium pyrophosphate at pH ~3, combined with ultrasonication, yield the highest recovery of the compound from complex matrices.

- Isotopic Labeling: Use of deuterated methylating agents allows for the selective incorporation of d3-methoxy groups, facilitating tracer studies and improving detection sensitivity in mass spectrometry.

- Synthetic Yield and Purity: The synthetic approaches reported in patents yield high-purity erythro-2-methyl-3-(Methoxy-d3)-4-phenylbutyric acid suitable for analytical standards and pharmaceutical research.

- Analytical Marker Use: The compound serves as a unique marker for microcystins in environmental and biological samples, enabling total toxin burden analysis via oxidation and GC/MS detection.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in analytical chemistry.

Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development and as a model compound in pharmacokinetic studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid involves its interaction with specific molecular targets and pathways. The deuterated methoxy group may influence the compound’s metabolic stability and bioavailability. Detailed studies on its binding affinity, enzymatic interactions, and cellular effects are essential to understand its full potential.

Comparison with Similar Compounds

4-Phenylbutyric Acid (4-PBA)

Structure : 4-Phenylbutyric acid (CAS 1821-12-1) consists of a butyric acid backbone with a phenyl group at the C4 position. Unlike MMPB-d3, it lacks substituents at C2 and C3.

Applications :

Key Differences :

4-Phenoxybutyric Acid

Structure: Features a phenoxy group (-O-C₆H₅) at C4 instead of a phenyl group. Catalytic Efficiency: Studies indicate that extending the chain length (e.g., 4-phenoxybutyric acid vs. 4-phenylbutyric acid) reduces enzymatic activity, likely due to steric hindrance .

Comparison with MMPB-d3 :

- Analytical Utility: MMPB-d3’s deuterium labeling is superior for internal standardization, whereas 4-phenoxybutyric acid is primarily a substrate in enzymatic studies .

MMPB (Non-Deuterated Analog)

Structure: Identical to MMPB-d3 but with a non-deuterated methoxy group (-OCH₃). Analytical Role: Used in early microcystin quantification methods but lacks the isotopic distinction necessary for modern high-precision MS. Co-elution with MMPB-d3 in GC ensures retention time alignment, while the 3 Da mass difference (m/z 223 vs. 226) enables accurate ratio calculations .

Analytical Performance Data

Biological Activity

Erythro-2-methyl-3(methoxy-d3)-4-phenylbutyric acid (MMPB-d3) is a deuterated derivative of 2-methyl-3-(methoxy)-4-phenylbutyric acid, primarily used as an internal standard in the analysis of microcystins and other cyanotoxins. This compound plays a significant role in environmental toxicology, particularly concerning the monitoring and quantification of harmful algal blooms (HABs) caused by cyanobacteria. This article reviews the biological activity of MMPB-d3, focusing on its applications in toxin detection, mechanisms of action, and implications for health and environmental safety.

- Molecular Formula : C12D3H13O3

- Molecular Weight : 211.272 g/mol

- CAS Number : 224627-72-9

- IUPAC Name : (2R,3S)-2-methyl-4-phenyl-3-(trideuteriomethoxy)butanoic acid

MMPB-d3 is characterized by its stable isotopic labeling, which enhances the sensitivity and accuracy of analytical methods such as gas chromatography-mass spectrometry (GC-MS) .

MMPB-d3 is primarily utilized as an internal standard in the detection and quantification of microcystins, which are cyclic peptides produced by certain cyanobacterial species. These toxins exhibit potent inhibitory effects on protein phosphatases 1 and 2A (PP1 and PP2A), leading to dysregulation of cellular phosphorylation processes. The binding mechanism involves a two-step interaction where microcystins first form a weak bond with proteins, followed by a stronger covalent bond with cysteine residues in the active sites of phosphatases . This disruption can result in significant cellular consequences, including:

- Tumor Promotion : Microcystins have been implicated in promoting tumorigenesis through their effects on cell signaling pathways.

- Apoptosis : The dysregulation of phosphatases can trigger apoptosis in sensitive cell types.

- Oxidative Stress : The production of reactive oxygen species (ROS) due to microcystin exposure can lead to oxidative damage in various tissues .

Quantitative Analysis

Recent studies have demonstrated the effectiveness of MMPB-d3 as an internal standard for quantifying total microcystins in various biological matrices, including fish tissues and water samples. The following table summarizes key findings from research employing MMPB-d3 for toxin analysis:

| Study Reference | Sample Type | Detection Method | Concentration Detected |

|---|---|---|---|

| Fish Tissue | LC-MS/MS | 349–450 ng/g | |

| Water Samples | ELISA | Up to 1.42 µg/L | |

| Crab Tissue | LC-MS/MS | 65–820 µg/kg | |

| Human Sera | GC-MS | Not specified |

These studies highlight the versatility and reliability of MMPB-d3 in environmental monitoring and toxicological assessments.

Toxicity Incidents

- Turtle Mortality Events : A notable case involved the mortality of freshwater terrapins during a toxic bloom of Microcystis spp., where MMPB-d3 was utilized to assess tissue concentrations of microcystins, providing insights into the ecological impacts of cyanotoxins .

- Fish Tissue Analysis : Research involving common carp demonstrated that tissue concentrations of microcystins could be effectively monitored using MMPB-d3 as an internal standard, revealing significant variations based on environmental conditions .

Health Implications

The health risks associated with microcystin exposure are well documented, with acute poisoning incidents reported in both humans and animals. Monitoring programs utilizing MMPB-d3 have been crucial in assessing these risks, particularly in recreational waters where algal blooms occur.

Q & A

Q. How is MMPB-d3 structurally characterized and validated for analytical use?

MMPB-d3 is a deuterated analog of MMPB (2-methyl-3-methoxy-4-phenylbutyric acid), with three deuterium atoms replacing hydrogens in the methoxy group. Its structure is confirmed using techniques like nuclear magnetic resonance (NMR) for stereochemical assignment (erythro configuration) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation). The SMILES string (OC(=O)C(C)(C(OC([2H])([2H])[2H])C1=CC=CC=C1)CC) and InChIKey (specific to stereochemistry) are critical for database referencing and method standardization .

Q. What is the role of MMPB-d3 as an internal standard in microcystin analysis?

MMPB-d3 serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows for quantifying total microcystins (MCs) in environmental samples. During oxidative cleavage of MCs, the Adda side chain common to all MCs is converted to MMPB. By spiking MMPB-d3 prior to oxidation, researchers correct for matrix effects, recovery losses, and ionization variability. This ensures accurate quantification, particularly in complex matrices like water or algal blooms .

Q. How is MMPB-d3 synthesized, and what purity standards are required?

MMPB-d3 is synthesized via deuteration of the methoxy group in MMPB using deuterated methanol (CD3OD) under acidic catalysis. Critical quality controls include:

- Isotopic purity : Assessed via HRMS to ensure minimal protiated impurity (<2%).

- Stereochemical fidelity : Confirmed by chiral chromatography or NMR to maintain erythro configuration.

- Chemical stability : Validated under storage conditions (e.g., −20°C in dark) to prevent deuterium loss .

Advanced Research Questions

Q. How do matrix effects influence MMPB-d3-based quantification, and how can they be mitigated?

Co-eluting matrix components (e.g., humic acids in water) can suppress or enhance ionization of MMPB-d3 and its target analyte (MMPB). Strategies to minimize these effects include:

- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove interferents.

- Ionization optimization : Use of electrospray ionization (ESI) with post-column infusion of deuterated solvents to stabilize signal.

- Matrix-matched calibration : Preparing standards in blank matrix extracts to account for residual interferences .

Q. What experimental controls are essential when using MMPB-d3 to resolve contradictory microcystin data?

Discrepancies in MC quantification often arise from incomplete oxidation or side reactions. Key controls include:

- Oxidation efficiency checks : Spiking a known MC (e.g., MC-LR) and measuring MMPB recovery (typically >90%).

- Blank spikes : Adding MMPB-d3 to reagent blanks to detect background contamination.

- Parallel analysis with non-deuterated MMPB : Comparing response ratios to identify isotopic cross-talk in MS detection .

Q. How does the erythro configuration of MMPB-d3 affect its chromatographic behavior?

The erythro configuration (adjacent substituents on C2 and C3 in a syn orientation) influences retention time (RT) in reversed-phase LC. Erythro-MMPB-d3 elutes earlier than its threo isomer due to reduced steric hindrance with the stationary phase. This RT difference must be validated using chiral columns (e.g., Chirobiotic T) to prevent misidentification in complex samples .

Q. What are the limitations of MMPB-d3 in quantifying atypical microcystin variants?

MMPB-d3 is optimized for MCs with the Adda moiety (e.g., MC-LR, -RR, -YR). For atypical variants (e.g., MC-LA with a modified Adda chain), oxidation may yield non-MMPB derivatives, leading to underestimation. Researchers should:

- Perform preliminary oxidation tests with purified atypical MCs.

- Use complementary methods (e.g., immunoassays) for cross-validation .

Methodological Insights

Designing a validation protocol for MMPB-d3-based LC-MS/MS assays

- Linearity : Test over 3–4 orders of magnitude (e.g., 1–1000 ng/mL) with R² > 0.995.

- Precision : Intra-/inter-day CVs < 15% at LOQ and mid-range concentrations.

- Accuracy : Spike-and-recovery experiments in representative matrices (e.g., lake water, cyanobacterial extracts) with 80–120% recovery targets.

- Stability : Assess MMPB-d3 integrity under storage (−20°C, 6 months) and processing (room temperature, 24 h) conditions .

Resolving discrepancies in MMPB-d3 recovery across laboratories

Inter-lab variability often stems from oxidation protocol differences (e.g., peroxide concentration, pH). Harmonization steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.